3-(2,4-Dichlorobenzoyl)pentane-2,4-dione
Description
3-(2,4-Dichlorobenzoyl)pentane-2,4-dione is a β-diketone derivative characterized by a pentane-2,4-dione backbone substituted with a 2,4-dichlorobenzoyl group. This compound belongs to the broader class of β-diketones, which are known for their chelating properties and versatility in organic synthesis. The presence of electron-withdrawing chlorine atoms on the benzoyl moiety enhances its electrophilicity, making it reactive in condensation and cyclization reactions.
Key properties of β-diketones, as highlighted in , include substantial hydrogen bond basicity (due to the keto-enol tautomerism) and polarity. However, unlike fluorinated derivatives (e.g., 1,1,1-trifluoropentane-2,4-dione), this compound lacks hydrogen bond acidity, which influences its solubility and interaction with solvents .
Properties
CAS No. |
111544-91-3 |
|---|---|
Molecular Formula |
C12H10Cl2O3 |
Molecular Weight |
273.11 g/mol |
IUPAC Name |
3-(2,4-dichlorobenzoyl)pentane-2,4-dione |
InChI |
InChI=1S/C12H10Cl2O3/c1-6(15)11(7(2)16)12(17)9-4-3-8(13)5-10(9)14/h3-5,11H,1-2H3 |
InChI Key |
JEZMCKSSZGOSNB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C(=O)C)C(=O)C1=C(C=C(C=C1)Cl)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Reactivity and Functional Differences
Electrophilic Reactivity: The 2,4-dichlorobenzoyl group in the target compound enhances electrophilicity at the diketone’s α-carbon, facilitating nucleophilic attacks (e.g., enolate formation) compared to non-halogenated derivatives like acetyl zingerone . In contrast, 3-chloropentane-2,4-dione () exhibits higher reactivity at the chloro-substituted position, enabling alkylation or nucleophilic substitution reactions.
Hydrogen Bonding and Solubility: Fluorinated derivatives (e.g., 1,1,1-trifluoropentane-2,4-dione) display significant H-bond acidity due to the electron-withdrawing -CF₃ group, improving solubility in polar aprotic solvents . The target compound’s lack of H-bond acidity limits its miscibility in protic solvents compared to acetyl zingerone, which has a phenolic -OH group enhancing aqueous solubility .
Applications: Agrochemicals: The dichlorobenzoyl moiety in the target compound is structurally analogous to intermediates used in fungicide synthesis (e.g., metconazole precursors, as seen in ).
Research Findings and Key Observations
- Partition Coefficients : highlights that alkyl-substituted β-diketones (e.g., 3-methylpentane-2,4-dione) have lower log P values (indicating higher polarity) compared to aryl-substituted derivatives like the target compound.
- Thermal Stability : Chlorinated derivatives (e.g., 3-chloropentane-2,4-dione) exhibit lower thermal stability due to C-Cl bond lability, whereas the target compound’s benzoyl group may enhance stability .
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